molecular formula C20H19FN4O2 B11431057 5-(4-fluorophenyl)-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

5-(4-fluorophenyl)-1-[4-(propan-2-yl)benzyl]-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11431057
M. Wt: 366.4 g/mol
InChI Key: GUVZIEUHAYUEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-1-{[4-(propan-2-yl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group and a propan-2-ylphenyl group attached to a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-1-{[4-(propan-2-yl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as hydrazine derivatives and aldehydes are often used.

    Introduction of the Fluorophenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Propan-2-ylphenyl Group: This step involves the alkylation of the phenyl ring with a propan-2-yl group, typically using alkyl halides and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propan-2-yl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines or reduced triazole derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its fluorophenyl group can be utilized in imaging studies due to its potential for radiolabeling.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-1-{[4-(propan-2-yl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1-{[4-(propan-2-yl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Similar structure with a chlorine atom instead of fluorine.

    5-(4-Methylphenyl)-1-{[4-(propan-2-yl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 5-(4-fluorophenyl)-1-{[4-(propan-2-yl)phenyl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced biological activity or improved material properties.

Properties

Molecular Formula

C20H19FN4O2

Molecular Weight

366.4 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-[(4-propan-2-ylphenyl)methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C20H19FN4O2/c1-12(2)14-5-3-13(4-6-14)11-24-18-17(22-23-24)19(26)25(20(18)27)16-9-7-15(21)8-10-16/h3-10,12,17-18H,11H2,1-2H3

InChI Key

GUVZIEUHAYUEHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.